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molecular formula C10H14O3 B8707594 4(2H)-Benzofuranone, 2-ethoxy-3,5,6,7-tetrahydro- CAS No. 76327-74-7

4(2H)-Benzofuranone, 2-ethoxy-3,5,6,7-tetrahydro-

Cat. No. B8707594
M. Wt: 182.22 g/mol
InChI Key: KVOBLJXRDHJODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04336202

Procedure details

A mixture of 182 mg of 2-ethoxy-4-oxo-2,3,4,5,6,7-hexahydrocoumarone and 1 ml of benzylamine was heated in a glass tube at 110° C. for 12 hours. The reaction mixture was purified by column chromatography on silica gel using a solvent mixture of ethyl acetate and n-hexane (1:1) to give 126 mg of N-benzyl-4-oxo-4,5,6,7-tetrahydroindole as white crystals (yield 56%). ##STR21##
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4]1[CH2:12][C:11]2[C:10](=[O:13])[CH2:9][CH2:8][CH2:7][C:6]=2O1)C.[CH2:14]([NH2:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:14]([N:21]1[C:6]2[CH2:7][CH2:8][CH2:9][C:10](=[O:13])[C:11]=2[CH:12]=[CH:4]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
182 mg
Type
reactant
Smiles
C(C)OC1OC=2CCCC(C2C1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a solvent mixture of ethyl acetate and n-hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=CC=2C(CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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